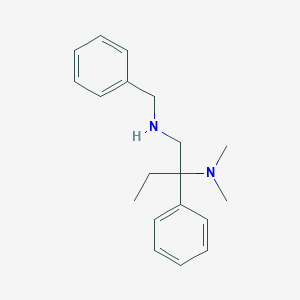
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine, also known as benzodioxolylbutanamine (BDB), is a psychoactive drug that belongs to the phenethylamine class. BDB is structurally similar to the well-known drug MDMA (ecstasy) and has been used as a recreational drug. However,
Wirkmechanismus
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a serotonin and dopamine releaser and reuptake inhibitor. BDB also has affinity for the sigma-1 receptor, which has been linked to neuroprotection.
Biochemische Und Physiologische Effekte
BDB has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces hyperthermia. BDB has been shown to have a longer duration of action than MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
BDB has advantages over MDMA in that it is less toxic and has a longer duration of action. However, BDB is less potent than MDMA and its effects are less well-studied.
Zukünftige Richtungen
Future research could investigate the potential therapeutic applications of BDB in more detail. Studies could also look at the long-term effects of BDB use and its potential for abuse. Further research could also investigate the effects of BDB on different neurotransmitter systems and its potential for treating other neurological disorders.
Synthesemethoden
BDB can be synthesized using a few different methods. One method involves the reaction of 1,3-benzodioxole with 1-bromo-2-phenylethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reduction of 1,3-benzodioxole with lithium aluminum hydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
Wissenschaftliche Forschungsanwendungen
BDB has been studied for its potential therapeutic applications. One study found that BDB has anti-inflammatory effects and could be used to treat inflammatory diseases. Another study found that BDB has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
102586-22-1 |
|---|---|
Produktname |
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine |
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-N-benzyl-2-N,2-N-dimethyl-2-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-19(21(2)3,18-13-9-6-10-14-18)16-20-15-17-11-7-5-8-12-17/h5-14,20H,4,15-16H2,1-3H3 |
InChI-Schlüssel |
FADAPQOMVQSVOX-UHFFFAOYSA-N |
SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
Kanonische SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
Synonyme |
FC 473 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



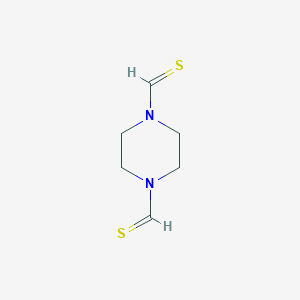
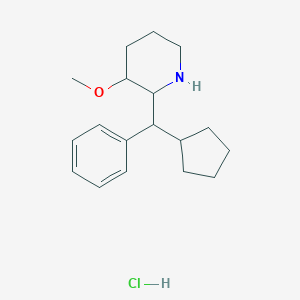
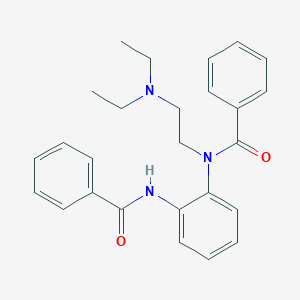
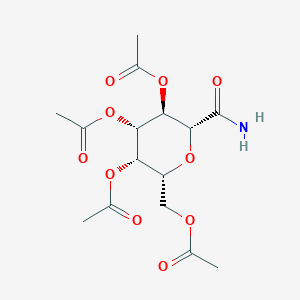
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
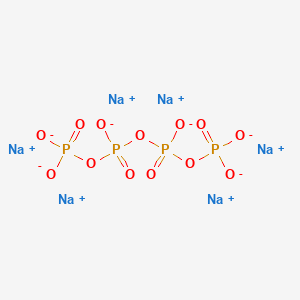

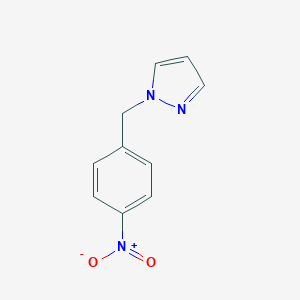

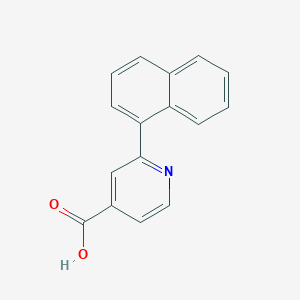
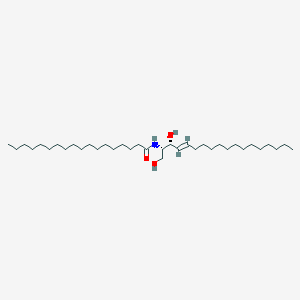
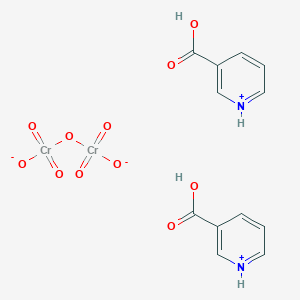
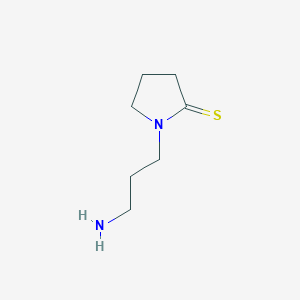
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)